molecular formula C29H21FN2O3 B2968708 3-(2,2-diphenylacetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide CAS No. 887877-67-0

3-(2,2-diphenylacetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2968708
CAS No.: 887877-67-0
M. Wt: 464.496
InChI Key: NGZIXXJZKJDJDK-UHFFFAOYSA-N
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Description

The compound "3-(2,2-diphenylacetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide" is a synthetic organic molecule of significant interest in both scientific research and industrial applications. It is characterized by a complex molecular structure that includes multiple aromatic rings and various functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-diphenylacetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide typically involves several steps:

  • Starting Materials: : Common starting materials include 2-fluoroaniline, benzofuran derivatives, and diphenylacetic acid.

  • Coupling Reactions: : The preparation often begins with the coupling of 2-fluoroaniline with a benzofuran carboxylic acid derivative under acidic or basic conditions to form an amide bond.

  • Amidation: : The resulting intermediate is then subjected to an amidation reaction with diphenylacetic acid, typically in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

  • Purification: : The crude product is purified by recrystallization or chromatographic techniques to obtain the final compound in high purity.

Industrial Production Methods

For large-scale production, the same synthetic routes are optimized for efficiency and yield. This includes the use of automated synthesis equipment, optimized reaction conditions, and scalable purification methods. Industrial production may also involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the phenyl rings or the amide linkage.

  • Reduction: : Reduction reactions can target the carbonyl groups or aromatic rings.

  • Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl or benzofuran moieties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Typical reagents include halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. Oxidation may yield quinone derivatives, reduction can lead to alcohols or amines, and substitution can introduce new functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a starting material or intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and catalysis research.

Biology

In biological research, it is studied for its potential interactions with proteins and enzymes. Its structure suggests that it could act as an inhibitor or modulator of certain biological pathways.

Medicine

Medically, 3-(2,2-diphenylacetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide shows promise in drug development, particularly for its potential anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In industrial applications, it is utilized in the development of specialty chemicals and materials, including polymers and advanced coatings.

Mechanism of Action

The compound's mechanism of action is largely determined by its ability to interact with biological macromolecules. It may bind to specific proteins, altering their activity or function. The molecular targets and pathways involved include:

  • Enzyme Inhibition: : By binding to the active site or allosteric site of enzymes, it can inhibit their activity.

  • Signal Transduction Pathways: : It may interfere with key signaling molecules, affecting various cellular processes.

  • Gene Expression: : The compound could also modulate gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

When compared to similar compounds, 3-(2,2-diphenylacetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide stands out due to its unique structural features and functional versatility.

List of Similar Compounds

  • 3-(2,2-diphenylacetamido)benzofuran-2-carboxamide: : Lacks the fluorophenyl group but shares core structure.

  • N-(2-fluorophenyl)benzofuran-2-carboxamide: : Does not have the diphenylacetamido group.

  • Benzofuran-2-carboxamide derivatives: : Various substitutions at different positions.

Its uniqueness lies in the combination of these structural elements, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

3-[(2,2-diphenylacetyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21FN2O3/c30-22-16-8-9-17-23(22)31-29(34)27-26(21-15-7-10-18-24(21)35-27)32-28(33)25(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-18,25H,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZIXXJZKJDJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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